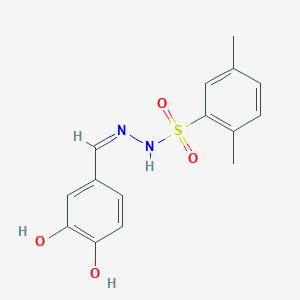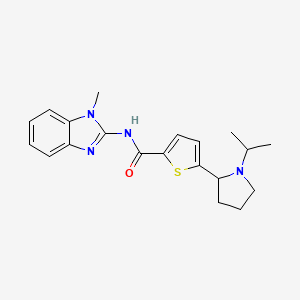![molecular formula C24H35N3OS B6133191 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6133191.png)
2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol, also known as BZP, is a psychoactive drug that belongs to the class of piperazine derivatives. BZP is a stimulant that is used for recreational purposes due to its effects on the central nervous system.
Mechanism of Action
2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol acts as a stimulant by increasing the release of dopamine, serotonin, and norepinephrine in the brain. It does this by binding to the transporters that are responsible for reuptake of these neurotransmitters, which leads to their accumulation in the synaptic cleft. This results in an increase in the activity of the neurons that are responsible for the release of these neurotransmitters, which leads to the stimulant effects of 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol.
Biochemical and Physiological Effects:
2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol also increases the release of glucose from the liver, which provides the body with energy. 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol has been shown to have a number of effects on the central nervous system, including increased alertness, euphoria, and increased sociability.
Advantages and Limitations for Lab Experiments
2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol has a similar mechanism of action to other stimulants, which makes it a useful tool for studying the effects of stimulants on the central nervous system. However, there are also limitations to using 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol in lab experiments. 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol has a relatively short half-life, which means that its effects are short-lived. 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol is also a psychoactive drug, which means that it can be difficult to control the dose and the effects of the drug on the subjects being studied.
Future Directions
There are a number of future directions for research on 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol. One area of research is the development of new drugs that have a similar mechanism of action to 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol but with fewer side effects. Another area of research is the study of the long-term effects of 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol on the central nervous system. Finally, there is a need for more research on the use of 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol in the treatment of certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Conclusion:
In conclusion, 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol is a psychoactive drug that has a number of scientific research applications. It has a similar mechanism of action to other stimulants and has been shown to have a number of biochemical and physiological effects on the body. 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol has advantages and limitations for lab experiments, and there are a number of future directions for research on this compound.
Synthesis Methods
2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol is synthesized by the reaction of piperazine with benzyl chloride and 2-thiophenemethyl chloride. The resulting product is then reduced using sodium borohydride to yield 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol. The synthesis of 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol is relatively simple and can be achieved using standard laboratory equipment.
Scientific Research Applications
2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to amphetamines and other stimulants. 2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant effects.
properties
IUPAC Name |
2-[1-benzyl-4-[[5-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3OS/c28-16-11-22-18-26(14-15-27(22)17-21-7-3-1-4-8-21)20-24-10-9-23(29-24)19-25-12-5-2-6-13-25/h1,3-4,7-10,22,28H,2,5-6,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATDPBUZVCKQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)CN3CCN(C(C3)CCO)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluoro-5-methoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)

![6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)
![2-[(2-benzyl-4-morpholinyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6133153.png)

![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
![1-(2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6133176.png)
![3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide](/img/structure/B6133177.png)

![7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6133201.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6133208.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6133211.png)
![N-{[1-(4-amino-4-oxobutanoyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6133216.png)